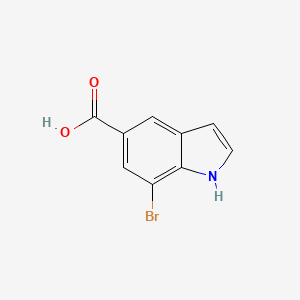

7-bromo-1H-indole-5-carboxylic acid

Description

The Indole (B1671886) Core: A Privileged Scaffold in Organic and Medicinal Chemistry Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of organic and medicinal chemistry. nih.govijpsr.com Its rigid structure is a common feature in a vast array of natural products and synthetic molecules, demonstrating significant biological activity. nih.govmdpi.com This prevalence has led to its designation as a "privileged structure" in the field of drug discovery. nih.gov The indole scaffold is present in the essential amino acid tryptophan, which serves as a biosynthetic precursor to many important secondary metabolites. nih.gov In medicinal chemistry, indole derivatives have been extensively explored for a wide range of therapeutic applications, including roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govresearchgate.net The ability of the indole framework to be chemically modified allows for the creation of large libraries of compounds that can be screened against various biological targets. nih.gov

Academic Significance of Halogenated Indole Derivatives in Synthetic Design and Mechanistic Studies

The introduction of halogen atoms, such as bromine, onto the indole scaffold profoundly influences the molecule's chemical properties and biological activity. nih.gov Halogenation can significantly enhance the bioactivity of natural products. nih.gov In synthetic chemistry, halogenated indoles serve as versatile building blocks and starting materials for a variety of chemical transformations. nih.gov They are crucial for metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrug.nl The presence of a halogen atom provides a reactive handle for further functionalization of the indole ring, enabling the synthesis of complex molecules with diverse structures and functions. nih.gov Furthermore, the study of halogenated compounds contributes to the understanding of reaction mechanisms, such as halogen atom transfer (XAT), which is a key process for generating aryl radicals in modern organic synthesis. acs.org

Scope and Research Focus on 7-Bromo-1H-indole-5-carboxylic Acid in Contemporary Chemical Literature

This compound is a specific example of a halogenated indole derivative that has garnered attention in the scientific community. Its structure combines the privileged indole core with a bromine atom at the 7-position and a carboxylic acid group at the 5-position. This particular arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. Research focusing on this compound typically involves its synthesis and its use as a precursor in the development of novel compounds with potential applications in medicinal chemistry and materials science. This article will focus exclusively on the chemical properties, synthesis, and research applications of this compound as documented in academic and chemical literature.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₂ | biosynth.comscbt.com |

| Molecular Weight | 240.05 g/mol | biosynth.comscbt.com |

| CAS Number | 1360950-90-8 | bldpharm.com |

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is limited. However, related compounds provide insight into the expected spectral characteristics. For instance, the ¹H NMR spectrum of a similar indole derivative would show characteristic signals for the aromatic protons on the indole ring and the proton on the nitrogen atom. spectrabase.com The infrared (IR) spectrum would be expected to show absorption bands corresponding to the N-H and O-H stretching of the carboxylic acid, as well as the C=O stretching of the carboxyl group. researchgate.net

| Spectroscopic Data Type | Description |

| ¹H NMR | Data not widely available in reviewed literature. |

| ¹³C NMR | Data not widely available in reviewed literature. |

| Mass Spectrometry | Data not widely available in reviewed literature. |

| Infrared (IR) | Data not widely available in reviewed literature. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO2 |

|---|---|

Molecular Weight |

240.05 g/mol |

IUPAC Name |

7-bromo-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C9H6BrNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11H,(H,12,13) |

InChI Key |

TWABBQBQCGGKOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)C(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 7 Bromo 1h Indole 5 Carboxylic Acid

Established Synthetic Pathways for 7-Bromo-1H-indole-5-carboxylic Acid

Indole (B1671886) Annulation Strategies

Indole annulation strategies are fundamental to the construction of the indole nucleus. One such method involves the Fischer indole synthesis, a classic and versatile reaction. For instance, the synthesis of 4-bromo-7-methylindole-2-carboxylic acid, a related compound, utilizes 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate. google.com The process begins with a condensation reaction to form an ethyl pyruvate-5-bromo-2-methylphenylhydrazone, which then undergoes cyclization. google.com

A notable example for a related bromo-indole carboxylic acid is the synthesis starting from 3-bromo-4-nitrobenzoic acid. While the direct synthesis of this compound from this precursor and vinylmagnesium bromide is not explicitly detailed in the provided results, a similar strategy is employed for the preparation of methyl 4-bromo-1H-indole-7-carboxylate. This involves the reaction of 4-bromo-2-nitrobenzoic acid methyl ester with ethylmagnesium bromide. guidechem.com This suggests that a parallel approach could be envisioned for the target molecule, likely involving the reduction of the nitro group followed by cyclization to form the indole ring.

Exploration of Alternative Precursors and Reaction Conditions

The quest for more efficient synthetic routes has led to the exploration of various starting materials and reaction conditions. For example, 6-bromoindole (B116670) has been used as a versatile building block for the synthesis of various indole derivatives. nih.gov Although not a direct synthesis of this compound, the methodologies employed, such as N-alkylation and subsequent functionalization, highlight the potential of using pre-formed indole cores. nih.gov

Another approach involves the use of 2,6-dichlorobenzonitrile (B3417380) to synthesize 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the potent HIV-1 capsid inhibitor Lenacapavir. chemrxiv.org This multi-step synthesis involves regioselective bromination and heterocycle formation with hydrazine (B178648), demonstrating a practical and economical route to a similarly substituted heterocyclic core. chemrxiv.org

Modern Synthetic Innovations in the Preparation of this compound

Catalytic Approaches in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the functionalization of indole scaffolds. For instance, the bromine atom at the 7-position of the indole ring can be readily substituted with various groups through these coupling reactions.

In the synthesis of related indole derivatives, palladium catalysts have been employed for dual C(sp2)−H functionalization, enabling the construction of complex fused polyheterocycles. rug.nl This highlights the potential of C-H activation strategies for the direct functionalization of the indole core, which could be applied to the synthesis of this compound derivatives.

Green Chemistry Principles and Sustainable Synthesis Protocols for Indole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to minimize environmental impact. nih.govresearchgate.net This includes the use of greener solvents, catalysts, and reaction conditions. nih.govresearchgate.nettandfonline.comtandfonline.com Microwave-assisted organic synthesis, for example, has been shown to accelerate reactions, improve yields, and reduce waste in the preparation of various indole-containing compounds. tandfonline.comtandfonline.com

The use of water as a solvent and the development of solvent-free reaction conditions are other key aspects of green chemistry being applied to indole synthesis. researchgate.netbeilstein-journals.org These approaches not only reduce the use of hazardous organic solvents but can also simplify purification procedures. researchgate.netbeilstein-journals.org While specific green protocols for this compound are not extensively detailed, the general trends in indole synthesis point towards the adoption of these sustainable practices. nih.govresearchgate.nettandfonline.comtandfonline.com

Mechanistic Elucidation of Synthetic Transformations Involving this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The Fischer indole synthesis, for example, proceeds through a well-established mechanism involving the nih.govnih.gov-sigmatropic rearrangement of a phenylhydrazone intermediate. The precise control of temperature is critical in this reaction to prevent the formation of side products.

In catalytic reactions, such as palladium-catalyzed cross-couplings, the mechanism involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura coupling) or migratory insertion (for Heck coupling), and reductive elimination. The nature of the ligands on the palladium center plays a significant role in the efficiency and selectivity of these transformations.

Detailed Reaction Mechanisms for Key Bond-Forming Steps

The synthesis of this compound involves several key bond-forming steps, each with a distinct and well-understood reaction mechanism.

Fischer Indole Synthesis of Indole-5-carboxylic Acid:

The initial formation of the indole-5-carboxylic acid core via the Fischer indole synthesis from 4-hydrazinobenzoic acid and pyruvic acid proceeds through a series of established steps:

Hydrazone Formation: The reaction is initiated by the condensation of the aldehyde or ketone (in this case, the keto-group of pyruvic acid) with the phenylhydrazine (B124118) (4-hydrazinobenzoic acid) to form a phenylhydrazone. This is a standard imine formation reaction, typically catalyzed by a small amount of acid.

Tautomerization: The resulting phenylhydrazone undergoes tautomerization to its enamine form. This step is crucial as it sets up the subsequent sigmatropic rearrangement.

acs.orgacs.org-Sigmatropic Rearrangement: The enamine intermediate then undergoes a acs.orgacs.org-sigmatropic rearrangement, often referred to as the key step of the Fischer indole synthesis. This concerted pericyclic reaction results in the formation of a new carbon-carbon bond and breaks the N-N bond of the original hydrazine moiety, leading to a di-imine intermediate.

Aromatization and Cyclization: The di-imine intermediate readily aromatizes through the loss of a proton, leading to a stable aromatic amine. This is followed by an intramolecular nucleophilic attack of the newly formed amino group onto one of the imine carbons.

Elimination and Final Aromatization: The resulting cyclic intermediate then eliminates a molecule of ammonia (B1221849) (or a primary amine if a substituted hydrazine was used) to form the indole ring. A final tautomerization to the aromatic indole system yields the stable product, indole-5-carboxylic acid.

Directed C-7 Bromination:

The regioselective bromination at the C-7 position is achieved through a directed metalation-bromination sequence. A common approach involves the use of a palladium catalyst in conjunction with a directing group on the indole nitrogen.

N-Protection: The indole nitrogen of the indole-5-carboxylate ester is first protected with a suitable directing group, for example, a pivaloyl group, by reacting it with pivaloyl chloride.

Directed C-H Activation/Metalation: The directing group, through its steric and electronic properties, coordinates to a transition metal catalyst (e.g., palladium(II) acetate). This brings the metal center in close proximity to the C-7 C-H bond, facilitating a regioselective C-H activation and the formation of a palladacycle intermediate. This is a key bond-forming step where the C-H bond is converted into a carbon-metal bond.

Bromination: The palladacycle then reacts with a brominating agent, such as N-bromosuccinimide (NBS). This step involves an oxidative addition/reductive elimination pathway or a related mechanism where the bromine atom is transferred to the C-7 position, and the palladium catalyst is regenerated.

Deprotection and Hydrolysis: The final steps involve the removal of the directing group from the indole nitrogen, typically under basic or acidic conditions, and the hydrolysis of the ester group to the carboxylic acid, yielding the final product, this compound.

A summary of a plausible synthetic route is presented in the table below:

| Step | Reaction | Key Reagents and Conditions | Purpose |

| 1 | Fischer Indole Synthesis | 4-hydrazinobenzoic acid, pyruvic acid, acid catalyst (e.g., H2SO4 or polyphosphoric acid), heat | Formation of the indole-5-carboxylic acid core |

| 2 | Esterification | Methanol (B129727) or Ethanol, acid catalyst (e.g., H2SO4) | Protection of the carboxylic acid for subsequent steps |

| 3 | N-Protection | Pivaloyl chloride, base (e.g., pyridine (B92270) or triethylamine) | Introduction of a directing group on the indole nitrogen |

| 4 | Directed C-7 Bromination | Pd(OAc)2 (catalyst), N-Bromosuccinimide (NBS) | Regioselective bromination at the C-7 position |

| 5 | Deprotection and Hydrolysis | Base (e.g., NaOH or KOH) followed by acidic workup | Removal of the directing group and hydrolysis of the ester to yield the final product |

Chemical Reactivity and Functional Group Transformations of 7 Bromo 1h Indole 5 Carboxylic Acid

Reactivity at the Bromo Substituent of 7-Bromo-1H-indole-5-carboxylic Acid

The bromine atom at the C7-position of the indole (B1671886) ring is a key handle for introducing molecular diversity through various chemical transformations.

The bromo substituent at the 7-position is amenable to a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. While specific studies on This compound are not extensively documented in the literature, the reactivity of similar bromoindoles provides strong evidence for its utility in these transformations.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. It is anticipated that This compound would react with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base to yield 7-aryl or 7-heteroaryl-1H-indole-5-carboxylic acids. For instance, studies on the double Suzuki-Miyaura coupling of 5,7-dibromoindole have demonstrated the feasibility of arylating the C7-position. rsc.org A typical reaction would involve a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate in a suitable solvent system. rsc.org

Similarly, Stille , Kumada , and Hiyama couplings, which utilize organotin, Grignard, and organosilicon reagents, respectively, are expected to be effective for the derivatization of the 7-position. The choice of catalyst and reaction conditions would be crucial to achieve high yields and selectivity. For example, the Suzuki cross-coupling of 5-bromoindazoles, a bioisostere of bromoindoles, has been successfully achieved using Pd(dppf)Cl₂ as a catalyst. nih.gov

Table 1: Representative Transition-Metal-Catalyzed Cross-Coupling Reactions on Analogous Bromo-Heterocycles (Note: These are examples from related compounds to illustrate the expected reactivity of this compound)

| Coupling Reaction | Bromo-Substrate (Analogue) | Coupling Partner | Catalyst | Base | Solvent | Product | Ref |

| Suzuki-Miyaura | 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Water | 5,7-Diarylindoles | rsc.org |

| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | nih.gov |

| Hiyama | Racemic α-Bromo Esters | Aryl/Alkenyl Silanes | NiCl₂·glyme/chiral diamine | - | - | α-Aryl/Alkenyl Carboxylic Acid Derivatives | organic-chemistry.org |

Direct nucleophilic aromatic substitution on the bromo-substituted indole ring is generally challenging due to the electron-rich nature of the indole system. However, under specific conditions or through copper-catalyzed processes (Ullmann condensation), the bromine atom could potentially be displaced by various nucleophiles such as amines, alkoxides, or thiolates. The reactivity of other bromoindoles in such transformations suggests that similar reactions could be applied to This compound .

The removal of the bromine atom from the 7-position can be achieved through reductive debromination. This transformation is useful when the bromo group serves as a temporary directing group or when the parent indole-5-carboxylic acid is the desired product. Common methods for reductive dehalogenation include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or treatment with reducing agents like zinc dust in acetic acid.

Transformations of the Carboxylic Acid Moiety in this compound

The carboxylic acid group at the C5-position offers a versatile site for a range of chemical modifications, most notably esterification and amidation.

The carboxylic acid can be readily converted to its corresponding esters. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) to form the methyl ester) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride.

Alternatively, esterification can be achieved under milder conditions using alkylating agents such as alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate. This method is particularly useful for substrates that may be sensitive to strong acidic conditions.

Table 2: Representative Esterification Reactions on Analogous Indole Carboxylic Acids (Note: These are examples from related compounds to illustrate the expected reactivity of this compound)

| Carboxylic Acid (Analogue) | Reagent | Conditions | Product | Ref |

| 6-Bromoindole (B116670) | Methyl bromoacetate (B1195939) / NaH | DMF, room temperature | Methyl 2-(6-bromo-1H-indol-1-yl)acetate | nih.gov |

The formation of amides from the carboxylic acid group is a crucial transformation, particularly in the synthesis of biologically active compounds. This can be accomplished by first activating the carboxylic acid, followed by reaction with an amine.

Standard peptide coupling reagents are highly effective for this purpose. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an amide bond under mild conditions. nih.gov These methods are compatible with a wide range of amines, including amino acid esters, to form peptide linkages. nih.govlookchemmall.com

Table 3: Representative Amidation/Peptide Coupling Reactions (Note: These are examples from related compounds to illustrate the expected reactivity of this compound)

| Carboxylic Acid | Amine | Coupling Reagent | Conditions | Product | Ref |

| N-Boc-L-phenylalanine | O-methyl L-isoleucine hydrochloride | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Room Temperature | Dipeptide | lookchemmall.com |

| 2-(6-Bromo-1H-indol-1-yl)acetic acid | Glycine ester hydrochloride | Peptide synthesis conditions | - | (2-(6-Bromo-1H-indol-1-yl)acetyl)glycine | nih.gov |

| N-Boc-L-Phe-OH | H-L-Leu-OMe·HCl | IBA-OBz / (4-MeOC₆H₄)₃P / DMAP | DCE, Room Temperature | Boc-Phe-Leu-OMe | nih.gov |

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of a carboxyl group, from this compound to yield 7-bromoindole (B1273607) is a synthetically important transformation. This reaction typically requires thermal or metal-catalyzed conditions due to the stability of the aromatic carboxylate.

The most common method for the decarboxylation of aromatic carboxylic acids is thermal decomposition, often in the presence of a copper catalyst. For this compound, this would involve heating the compound, likely in a high-boiling solvent such as quinoline, with copper powder or a copper salt. The proposed mechanism involves the formation of a copper(I) salt of the carboxylic acid. This copper salt then undergoes a concerted or stepwise process where the carboxylate group is expelled as carbon dioxide, and a proton from the solvent or another source quenches the resulting aryl anion intermediate to form 7-bromoindole.

The efficiency of decarboxylation can be influenced by the electronic nature of the substituents on the indole ring. The presence of the electron-donating indole nitrogen can facilitate the reaction compared to more electron-deficient aromatic systems.

Reactivity of the Indole Nitrogen Atom in this compound

The nitrogen atom of the indole ring in this compound is a key site for functionalization, allowing for the introduction of various substituents that can modulate the compound's properties.

N-Alkylation and N-Acylation Strategies

N-alkylation and N-acylation are fundamental transformations for modifying the indole nitrogen. These reactions typically proceed via a nucleophilic attack of the deprotonated indole nitrogen onto an electrophilic alkyl or acyl source.

N-Alkylation: This is commonly achieved by first treating the indole with a base to generate the corresponding indolide anion, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or another alkylating agent. The choice of base is crucial and can range from milder bases like potassium carbonate to stronger bases such as sodium hydride (NaH), depending on the reactivity of the alkylating agent and the desired reaction conditions.

| Reaction | Reagents | Product |

| N-Methylation | 1. NaH, THF2. CH₃I | 7-Bromo-1-methyl-1H-indole-5-carboxylic acid |

| N-Benzylation | 1. K₂CO₃, DMF2. BnBr | 7-Bromo-1-benzyl-1H-indole-5-carboxylic acid |

N-Acylation: The introduction of an acyl group onto the indole nitrogen can be accomplished using acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine. This reaction is generally facile and leads to the formation of N-acylindoles, which can serve as protecting groups or as intermediates for further transformations.

| Reaction | Reagents | Product |

| N-Acetylation | Acetic anhydride, Pyridine | 1-Acetyl-7-bromo-1H-indole-5-carboxylic acid |

| N-Benzoylation | Benzoyl chloride, Triethylamine | 1-Benzoyl-7-bromo-1H-indole-5-carboxylic acid |

Protonation and Tautomerism Studies of the Indole Nitrogen

The indole nitrogen possesses a lone pair of electrons and can be protonated in the presence of strong acids. However, the basicity of the indole nitrogen is relatively low due to the delocalization of the lone pair into the aromatic system. The protonation of the indole ring typically occurs at the C3 position to form an indoleninium ion, as this maintains the aromaticity of the benzene (B151609) ring.

Tautomerism in indoles is generally not a significant factor, with the 1H-indole tautomer being overwhelmingly favored. However, the introduction of substituents can influence the tautomeric equilibrium, although for this compound, the 1H-tautomer remains the most stable form.

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System

The benzene portion of the indole ring in this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being dictated by the directing effects of the existing substituents.

Regioselectivity and Directing Effects of Existing Substituents

The indole ring system is generally electron-rich and highly reactive towards electrophiles, with substitution typically occurring at the C3 position of the pyrrole (B145914) ring. However, in this compound, the C3 position is already part of the fused ring system. Therefore, electrophilic substitution will be directed to the benzene portion of the molecule.

The directing effects of the substituents on the benzene ring are as follows:

The fused pyrrole ring (annulated amine): This acts as a powerful activating and ortho, para-directing group. In this case, it directs towards the C4 and C6 positions.

The bromo group at C7: This is a deactivating but ortho, para-directing group. It directs towards the C6 position and the already substituted C8 (part of the pyrrole ring).

The carboxylic acid group at C5: This is a deactivating and meta-directing group. It directs towards the C4 and C6 positions.

Considering these combined effects, the C4 and C6 positions are the most likely sites for electrophilic attack. The powerful activating effect of the annulated amine will likely dominate, making the C4 and C6 positions the most favorable for substitution.

Introduction of Additional Functional Groups on the Indole Scaffold

Building upon the regioselectivity principles, various functional groups can be introduced onto the indole ring.

Electrophilic Aromatic Substitution Reactions:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group at the C4 or C6 position.

Halogenation: Further halogenation, for example with bromine in acetic acid, would also be expected to occur at the C4 or C6 position.

Friedel-Crafts Acylation/Alkylation: These reactions, using a Lewis acid catalyst, would introduce acyl or alkyl groups, again predicted to be at the C4 or C6 positions. The presence of the deactivating carboxylic acid group might necessitate harsher reaction conditions.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 7-Bromo-4-nitro-1H-indole-5-carboxylic acid and/or 7-Bromo-6-nitro-1H-indole-5-carboxylic acid |

| Bromination | Br₂, FeBr₃ | 4,7-Dibromo-1H-indole-5-carboxylic acid and/or 6,7-Dibromo-1H-indole-5-carboxylic acid |

Nucleophilic Aromatic Substitution: Displacement of the bromo group at C7 by a strong nucleophile (e.g., an alkoxide, amide, or thiol) could be possible, although it may require forcing conditions such as high temperatures or the use of a copper catalyst (Ullmann condensation). The success of such a reaction would depend on the specific nucleophile and reaction conditions employed.

Derivatization Strategies and Analogue Synthesis Based on the 7 Bromo 1h Indole 5 Carboxylic Acid Scaffold

Indole (B1671886) Ring System Modifications and Fused Heterocycles Derived from 7-Bromo-1H-indole-5-carboxylic Acid

Modification of the indole ring of this compound, particularly through annulation reactions that build an additional ring onto the indole scaffold, is a key strategy for creating novel chemical entities with potentially unique biological activities. These reactions aim to construct new ring systems by forming bonds at adjacent positions of the indole core, such as the C6 and C7 atoms.

A significant derivatization strategy involves the fusion of a pyridine (B92270) ring to the indole nucleus to form pyrrolopyridines, also known as azaindoles. The fusion of a pyridine ring to the [c] face of the indole (at positions C6 and C7) results in a pyrrolo[3,2-c]pyridine scaffold. The target molecule, 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, is a derivative of this class.

While direct synthetic pathways for the construction of 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid starting from this compound are not extensively documented in current literature, the pyrrolo[3,2-c]pyridine scaffold itself is of significant interest in medicinal chemistry. For instance, a recent 2024 study detailed the design and synthesis of a series of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents that act as inhibitors of the colchicine-binding site on tubulin. nih.gov These compounds demonstrated significant G2/M phase cell cycle arrest and induced apoptosis in cancer cell lines. nih.gov This highlights the potential of the pyrrolo[3,2-c]pyridine core, suggesting that derivatives accessible from this compound could hold similar therapeutic promise.

The general reactivity of azaindoles, which are isomers of the target compound, shows they are stronger bases than their indole counterparts. researchgate.net Synthetic approaches to azaindole systems often involve palladium-catalyzed cross-coupling reactions to build the fused ring system. researchgate.net

Table 1: Examples of Bioactive Pyrrolopyridine Derivatives

| Compound ID | Scaffold | Biological Activity | Reference |

|---|---|---|---|

| 10t | 1H-pyrrolo[3,2-c]pyridine | Potent tubulin polymerization inhibitor with IC50 values of 0.12-0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines. | nih.gov |

| 4h | 1H-pyrrolo[2,3-b]pyridine | Potent FGFR1 inhibitor (IC50 = 7 nM); inhibits breast cancer cell proliferation, migration, and invasion. | rsc.org |

This table presents data for related pyrrolopyridine structures to illustrate the potential of the chemical class, as direct biological data for derivatives of this compound is limited.

Beyond pyridine fusion, the indole scaffold can undergo various other heterocyclic annulation reactions. These synthetic transformations aim to construct diverse fused systems by building new rings onto the existing indole framework. For example, methods exist for the synthesis of pyrrolo[3,4-b]indol-3-ones and pyrrolo[1,2-a]indol-3-ones, although these typically involve different starting materials and cyclization strategies that are not directly initiated from the C6 and C7 positions of an indole-5-carboxylic acid. nih.govrsc.org

The development of new synthetic methods remains a critical area of research. For example, a Japp-Klingemann type Fischer-indole synthesis has been adapted for the construction of salicyl-like substituted indoles, demonstrating how classical reactions can be repurposed for complex targets. nih.gov The functionalization of the this compound scaffold could theoretically proceed via intramolecular cyclization, where the carboxylic acid or a derivative thereof reacts with a substituent introduced at the C6 position after displacement of the C7 bromine. However, specific examples of such transformations for this particular starting material are not well-documented.

Structure-Reactivity and Structure-Property Relationships in Derivatives

The relationship between the chemical structure of this compound derivatives and their reactivity or properties is fundamental to designing new functional molecules. The reactivity of carboxylic acid derivatives is highly dependent on the nature of the group attached to the carbonyl. Acyl halides are the most reactive, while amides are the least reactive. msu.edu This principle governs how the carboxylic acid moiety at C5 might be activated or converted into other functional groups to facilitate further derivatization.

In medicinal chemistry, understanding structure-activity relationships (SAR) is crucial for optimizing lead compounds. Studies on related bromo-indole derivatives provide insights that may be applicable to this scaffold.

Impact of Substitution on the Indole Core : In a study of 5-bromoindole-2-carboxylic acid derivatives as EGFR inhibitors, the nature of the substituent attached via an amide linkage to the carboxyl group was critical for activity. researchgate.net For instance, certain aromatic and heterocyclic moieties led to compounds with strong binding energies to the EGFR tyrosine kinase domain. researchgate.net This suggests that derivatization of the C5-carboxylic acid of the 7-bromo isomer is a promising avenue for modulating biological activity.

Role of the Fused Ring : For fused heterocycles, the nature of the annulated ring system and its substituents dramatically influences properties. In the case of 1H-pyrrolo[3,2-c]pyridine derivatives, substitutions on the pyridine portion of the scaffold were shown to be key determinants of their anticancer potency. nih.gov

Influence of the Bromo Substituent : The bromine atom at the C7 position is not merely a placeholder but an active participant in determining the molecule's properties. It influences the electronic character of the indole ring and serves as a synthetic handle for cross-coupling reactions, such as the Suzuki reaction, to introduce new aryl or heterocyclic groups. nih.gov This modification can profoundly impact the biological activity of the resulting molecule.

Table 2: Structure-Activity Relationship Insights from Related Indole Derivatives

| Structural Feature | Observation | Implication for this compound Derivatives | Reference |

|---|---|---|---|

| Amide/Thioamide at Carboxyl Group | Different substituents on the amide nitrogen of 5-bromoindole-2-carboxamides significantly alter EGFR inhibition. | Derivatization of the C5-carboxylic acid is a key strategy for tuning biological targets. | researchgate.net |

| Fused Pyridine Ring | Substituents on the pyridine ring of a pyrrolopyridine core dictate tubulin inhibitory activity. | Modifications on a fused pyridine ring could be critical for potency. | nih.gov |

| Indole N-H | The presence of the indole N-H is often crucial for activity, likely acting as a hydrogen bond donor. | Protection or substitution at the N1 position may negatively impact binding to certain biological targets. |

| Bromo Substituent | The bromine atom can be replaced via cross-coupling to install diverse chemical groups, leading to new biological activities. | The C7-bromo atom is a key site for late-stage functionalization to explore new chemical space. | nih.gov |

Applications As a Key Synthetic Intermediate in Advanced Chemical Synthesis

Precursor for Active Pharmaceutical Ingredient (API) Scaffolds in Academic Research

In the realm of medicinal chemistry and pharmaceutical research, 7-bromo-1H-indole-5-carboxylic acid serves as a crucial starting material for the synthesis of novel therapeutic agents. Its indole (B1671886) core is a privileged structure in drug discovery, known to interact with numerous biological targets.

A primary application of this compound is in the creation of inhibitors for enzymes implicated in metabolic disorders. Patent literature details its use in synthesizing carboxy-substituted (hetero)aromatic ring derivatives designed to inhibit both xanthine (B1682287) oxidase (XO) and urate anion transporter 1 (URAT1). google.comgoogle.com These two proteins are key targets in the management of hyperuricemia, a condition characterized by high levels of uric acid in the blood that can lead to gout. google.com

The synthesis process described involves using this compound as a core component, which is then elaborated through further chemical reactions to produce the final active compounds. google.com These resulting molecules are designed to treat or prevent diseases associated with elevated uric acid levels in mammals. google.com

The structural framework of this compound also lends itself to the development of molecules that can bind to and modulate the activity of various biological receptors and proteins. Its utility has been demonstrated in the synthesis of substituted pyrrolotriazines, which function as potent inhibitors of Ubiquitin-Specific Protease 7 (USP7). USP7 is an enzyme involved in cellular processes like protein degradation and has been identified as a therapeutic target in oncology.

In this context, this compound is used as an initial reactant. It undergoes a reaction to protect the carboxylic acid group, facilitating subsequent steps in the synthesis of the complex pyrrolotriazine structure. The final compounds are small molecule therapeutics that can modulate USP7 activity, highlighting the role of the initial indole acid as a foundational piece for creating sophisticated protein modulators.

Utilization in Agrochemical and Specialty Chemical Synthesis

While this compound is a versatile building block with potential applicability across various chemical industries, its specific use in the large-scale synthesis of agrochemicals or other specialty chemicals is not extensively documented in current public literature. The primary focus of research and patent filings involving this compound remains centered on pharmaceutical applications.

Role in Materials Science Research and Functional Molecules

The exploration of this compound in the field of materials science is an emerging area. The indole nucleus is known to possess interesting electronic properties, suggesting potential applications in functional materials.

In theory, the bifunctional nature of this compound could allow it to act as a monomer in polymerization reactions to create novel conducting polymers or organic semiconductors. However, specific examples or detailed studies of its use for these applications are not yet widely reported in scientific literature, which currently lists it as a material building block without detailing its use in specific polymers. bldpharm.com

Similarly, the indole scaffold's potential for fluorescence and its ability to be incorporated into larger molecules suggest that this compound could be a precursor for developing chemical sensors or molecular imaging agents. The patent classification for derivatives of this compound includes areas like "Nuclear Medicine, Radiotherapy & Molecular Imaging," which hints at this potential. google.com Nevertheless, concrete research demonstrating its direct application in developed sensor or imaging technologies is limited.

Data Tables

Table 1: Documented Synthetic Applications in API Development

| Application Area | Target Class | Specific Targets | Starting Material |

| Pharmaceutical | Enzyme Inhibitor | Xanthine Oxidase, Urate Anion Transporter 1 (URAT1) | This compound |

| Pharmaceutical | Protein Modulator | Ubiquitin-Specific Protease 7 (USP7) | This compound |

Pre Clinical Mechanistic Investigations of 7 Bromo 1h Indole 5 Carboxylic Acid Derivatives

Molecular Interactions with Biochemical Targets (e.g., enzymes, transporters)

Scientific literature detailing the direct molecular interactions of 7-bromo-1H-indole-5-carboxylic acid derivatives with xanthine (B1682287) oxidase or URAT1 has not been identified.

There are no published studies that have conducted binding site analysis, such as molecular docking or co-crystallography, to elucidate the interaction between this compound derivatives and the active site of xanthine oxidase. Therefore, information regarding the specific amino acid residues involved in potential hydrogen bonding, hydrophobic interactions, or other binding forces is not available.

Similarly, a review of existing research shows no mechanistic studies on how this compound derivatives might modulate the function of URAT1. There is no data available on whether these compounds would act as inhibitors, and consequently, no information on their binding sites or the nature of their interaction with the transporter.

Cellular and Sub-cellular Biological Pathway Modulations in In Vitro Models

As a consequence of the absence of foundational molecular interaction studies, there are no subsequent reports on the effects of this compound derivatives on cellular and sub-cellular pathways in in vitro models related to xanthine oxidase or URAT1 activity.

No data from enzyme activity assays using cell lines to evaluate the inhibitory potential of this compound derivatives against xanthine oxidase has been found in the public domain.

There is a lack of published research on transport inhibition assays in cell models, such as HEK293 cells transfected with the SLC22A12 gene (encoding URAT1), to assess the ability of this compound derivatives to block urate transport.

In Vitro and In Vivo Pre-clinical Pharmacological Models for Mechanistic Validation

Consistent with the preceding sections, there are no in vitro or in vivo preclinical pharmacological models described in the scientific literature for the mechanistic validation of this compound derivatives as modulators of xanthine oxidase or URAT1. Studies in animal models of hyperuricemia or gout have not been reported for this specific class of compounds.

Biochemical Pathway Analysis in Animal Models for Target Engagement

No studies were identified that investigated the biochemical pathways modulated by this compound or its derivatives in animal models. Research on related indole (B1671886) carboxylic acid derivatives has explored various targets, but this information does not directly apply to the specified compound.

Target Engagement Studies in Pre-clinical Systems

There is no available data from in vitro or in vivo pre-clinical studies detailing the specific molecular targets of this compound or its derivatives. Consequently, no information on target binding, inhibition, or mechanism of action can be provided.

Computational Chemistry and Theoretical Studies of 7 Bromo 1h Indole 5 Carboxylic Acid

Quantum Chemical Characterization

Quantum chemical calculations provide a powerful framework for understanding the fundamental properties of a molecule at the electronic level. For 7-bromo-1H-indole-5-carboxylic acid, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure, predict spectroscopic characteristics, and analyze the distribution of charge across the molecule.

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

The electronic character of this compound is dictated by the interplay between the electron-rich indole (B1671886) nucleus, the electron-withdrawing carboxylic acid group, and the halogen substituent. DFT calculations, often utilizing a basis set such as 6-311++G(d,p) to adequately describe the electronic environment, can provide detailed insights.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For indole derivatives, the HOMO is typically distributed over the indole ring, indicating its propensity to act as an electron donor in chemical reactions. The LUMO, conversely, is often influenced by electron-withdrawing substituents. In the case of this compound, the LUMO is expected to have significant contributions from the carboxylic acid group and the bromine-substituted benzene (B151609) portion of the indole ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and intramolecular interactions. This analysis can quantify the charge on each atom, providing a more nuanced picture than simple electronegativity considerations. The bromine atom, while electronegative, can also participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition in medicinal chemistry.

Table 1: Theoretical Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Spectroscopic Property Predictions and Correlations

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, identifying the electronic transitions responsible for the observed absorption bands.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations can help in the assignment of experimental spectra. For this compound, characteristic vibrational modes would include the N-H stretch of the indole ring, the O-H and C=O stretches of the carboxylic acid, and various C-H and C-Br stretching and bending modes.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are instrumental in confirming the structure of synthesized molecules.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift |

| IR | N-H Stretch | ~3400 cm⁻¹ |

| IR | O-H Stretch (Carboxylic Acid) | ~3000 cm⁻¹ (broad) |

| IR | C=O Stretch | ~1700 cm⁻¹ |

| ¹H NMR | N-H Proton | ~11.5 ppm |

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm |

| ¹³C NMR | Carbonyl Carbon | ~170 ppm |

| ¹³C NMR | C-Br Carbon | ~115 ppm |

Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions.

Reaction Mechanism Simulations and Energetic Profiles

Theoretical chemistry can be used to model the reaction pathways involved in the synthesis of this compound. This provides a deeper understanding of the reaction mechanism, helps in optimizing reaction conditions, and can even predict the feasibility of novel synthetic routes.

Transition State Identification for Synthetic Steps

A key step in the synthesis of many indole derivatives involves the Fischer indole synthesis or other cyclization reactions. For this compound, a plausible synthetic route could involve the reaction of a substituted phenylhydrazine (B124118) with a suitable ketoacid, followed by cyclization. Computational methods can be used to locate the transition state structures for each elementary step in the reaction. The geometry and energy of these transition states are crucial for understanding the reaction kinetics.

Molecular Modeling of Interactions (e.g., ligand-protein docking with enzymes, transporters)

The biological activity of a molecule is often determined by its ability to interact with specific protein targets. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

For this compound, its structural features suggest it could be a ligand for various enzymes or transporters. The indole ring can participate in π-π stacking interactions with aromatic amino acid residues, the N-H group can act as a hydrogen bond donor, and the carboxylic acid group can form strong hydrogen bonds or salt bridges with basic residues like lysine (B10760008) or arginine. The bromine atom can participate in halogen bonding, a directional non-covalent interaction with electron-rich atoms like oxygen or sulfur, which can significantly contribute to binding affinity and selectivity.

Docking studies would involve placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity. This can help in identifying potential biological targets and in designing more potent and selective analogs.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys72 (H-bond with COOH), Phe145 (π-π stacking), Met120 (halogen bond with Br) |

Note: The data in this table is for illustrative purposes and represents a plausible outcome of a molecular docking study.

Conformational Analysis and Binding Pose Prediction for Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation and its ability to adopt a specific orientation, or "pose," within the binding site of a biological target. Computational methods are pivotal in elucidating these structural features for derivatives of this compound.

Molecular docking is a prominent computational technique used to predict the preferred binding mode of a ligand to a receptor of known structure. This method has been successfully applied to various bromoindole carboxylic acid derivatives to understand their inhibitory mechanism against specific protein targets. For instance, studies on derivatives of the closely related 5-bromoindole-2-carboxylic acid have demonstrated their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.netnih.gov

In these studies, various derivatives, including those incorporating carbothioamide, oxadiazole, and triazole moieties, were synthesized and their binding affinities and poses within the EGFR tyrosine kinase domain were evaluated using molecular docking simulations. researchgate.netnih.govresearchgate.net The results of these analyses revealed that specific derivatives could form stable complexes within the active site of the enzyme. researchgate.netnih.gov For example, compounds featuring a thiosemicarbazide (B42300) side chain were shown to establish crucial hydrogen bonding interactions with key amino acid residues, such as Met793, a gatekeeper residue in the EGFR binding pocket. The indole nitrogen and the amide protons of these derivatives were also observed to form hydrogen bonds with other residues like Thr790 and Asp855, further stabilizing the ligand-protein complex.

The binding energy, a calculated value that estimates the strength of the interaction between the ligand and the protein, is a critical parameter derived from docking studies. Lower binding energies typically indicate a more stable and favorable interaction. In a comparative study, several 5-bromoindole-2-carboxylic acid derivatives exhibited strong binding energies when docked into the EGFR tyrosine kinase domain. researchgate.netnih.gov

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 5-bromoindole-2-carbothioamide derivative 3a | EGFR Tyrosine Kinase | Strongest among tested compounds | Met793, Thr790, Asp855 |

| 5-bromoindole-2-carbothioamide derivative 3b | EGFR Tyrosine Kinase | Strong binding energy | Not specified |

| 5-bromoindole-2-carbothioamide derivative 3f | EGFR Tyrosine Kinase | Strong binding energy | Not specified |

| 5-bromoindole-2-carbohydrazide derivative 7 | EGFR Tyrosine Kinase | Strong binding energy | Not specified |

This table presents a summary of molecular docking results for derivatives of a related bromoindole carboxylic acid, illustrating the utility of computational methods in predicting binding affinity and key interactions. researchgate.netnih.gov

Furthermore, molecular dynamics (MD) simulations can be employed to explore the conformational landscape of these derivatives in a dynamic environment, providing insights into their stability and the persistence of key interactions over time. One such study on a 5-bromoindole-2-carboxylic acid oxadiazole derivative revealed its stability within the EGFR active site, reinforcing the findings from molecular docking. researchgate.net These computational predictions are invaluable for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors. researchgate.net

In Silico Screening for New Scaffolds

In addition to analyzing the binding of specific derivatives, computational chemistry offers powerful tools for the discovery of entirely new chemical scaffolds based on a lead molecule like this compound. In silico screening, also known as virtual screening, involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a target of interest.

This approach has been effectively used in the identification of novel inhibitors for various therapeutic targets. For example, a large-scale in silico and in vitro screening effort led to the discovery of several potent and selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme crucial for hydrogen sulfide (B99878) (H₂S) production in pathogenic bacteria like Staphylococcus aureus. nih.gov The suppression of bCSE activity has been shown to enhance the efficacy of antibiotics. nih.gov

The screening identified lead compounds based on a 6-bromoindole (B116670) scaffold, demonstrating the potential of bromoindole derivatives as a foundation for developing novel antibacterial agents. nih.gov The identified inhibitors, designated NL1, NL2, and NL3, are all derivatives of 6-bromoindole and were found to have high activity, selectivity, and low toxicity. nih.gov

| Compound | Core Scaffold | Target | Key Structural Features |

| NL1 | 6-bromo-1H-indole | Bacterial Cystathionine γ-Lyase (bCSE) | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine |

| NL2 | 6-bromo-1H-indole | Bacterial Cystathionine γ-Lyase (bCSE) | 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid |

| NL3 | 6-bromo-1H-indole | Bacterial Cystathionine γ-Lyase (bCSE) | 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid |

This table showcases the results of an in silico screening campaign that identified novel inhibitors based on a bromoindole scaffold. nih.gov

The synthesis of these identified hits was subsequently carried out, with the 6-bromoindole core serving as a key building block. nih.gov This workflow, from computational screening to chemical synthesis and biological validation, exemplifies the power of in silico methods in accelerating the discovery of new therapeutic agents. The structural framework of this compound, with its specific substitution pattern, offers a distinct yet related scaffold that could be explored in similar virtual screening campaigns to identify novel inhibitors for a diverse range of biological targets.

Advanced Spectroscopic and Chromatographic Methodologies in the Research of 7 Bromo 1h Indole 5 Carboxylic Acid Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation of Complex Reaction Products

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel or complex reaction products of 7-bromo-1H-indole-5-carboxylic acid. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. This is particularly crucial when dealing with brominated compounds, as the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) serves as a clear indicator of its presence in a molecule.

In the analysis of a derivative of this compound, HRMS can confirm the successful incorporation of the bromo-indole core into a larger molecular framework. The high mass accuracy allows for the confident differentiation between the desired product and potential side products or impurities, which may have very similar nominal masses.

For instance, in the electrospray ionization (ESI) mode, a derivative could be observed as a protonated molecule [M+H]+. The measured mass would be compared against the theoretical mass calculated from the expected elemental formula. The resulting mass error, typically below 5 ppm, provides strong evidence for the proposed structure. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable information about the connectivity of different structural motifs within the molecule. The fragmentation pattern would be expected to show losses of characteristic fragments, such as the carboxyl group (-COOH) or the bromine atom, further corroborating the structure.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative of this compound

| Parameter | Value |

| Ion Mode | Positive |

| Adduct | [M+H]+ |

| Theoretical m/z | [Value for a hypothetical derivative] |

| Measured m/z | [Hypothetical measured value] |

| Mass Error (ppm) | < 5 |

| Isotopic Pattern | Characteristic 1:1 doublet for bromine |

Multi-Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR) for Advanced Structural Analysis of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. For derivatives of this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a comprehensive picture of the molecular structure.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. In a derivative of this compound, the aromatic protons of the indole (B1671886) ring would appear in a specific region of the spectrum, with their coupling patterns providing information about their relative positions. The NH proton of the indole ring typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the carbon signals indicate their hybridization and chemical environment. For instance, the carbon atom of the carboxylic acid group would have a characteristic downfield chemical shift.

¹⁵N NMR , although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the indole nitrogen atom. This can be particularly useful for studying the effects of substitution on the indole ring.

Table 2: Representative ¹H and ¹³C NMR Data for the Analogous Compound 7-Bromo-3-methyl-1H-indole rsc.org

| Nucleus | Chemical Shift (ppm) |

| ¹H | 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H) |

| ¹³C | 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97 |

X-ray Crystallography and Solid-State Characterization of Intermediates and Derivatives

The solid-state structure of a derivative can be crucial for understanding its physical properties and for designing new molecules with specific functionalities. For example, the crystal packing can influence the solubility and dissolution rate of a compound.

While a crystal structure for this compound itself is not publicly available, the crystallographic data for a related isomer, 6-bromo-1H-indole-3-carboxylic acid, illustrates the type of information that can be obtained. nih.gov In the crystal structure of this analog, molecules form dimers through hydrogen bonds between the carboxylic acid groups. nih.gov

Table 3: Illustrative Crystallographic Data for the Analogous Compound 6-Bromo-1H-indole-3-carboxylic Acid nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2229 (14) |

| b (Å) | 11.874 (2) |

| c (Å) | 11.079 (2) |

| β (°) | 108.37 (3) |

| Volume (ų) | 901.7 (3) |

| Z | 4 |

Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity Assessment and Reaction Monitoring in Complex Mixtures

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. For the analysis of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the methods of choice.

HPLC-MS is a powerful and versatile technique for the analysis of a wide range of organic compounds. A suitable reversed-phase HPLC method would typically employ a C18 column and a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a range of polarities. The HPLC system is coupled to a mass spectrometer, which provides mass information for each eluting peak, allowing for the confident identification of the target compound and any impurities. This technique is invaluable for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time.

GC-MS is another powerful technique, particularly for volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase their volatility. A common derivatization agent is a silylating reagent, which converts the acidic proton into a less polar silyl (B83357) group. The derivatized analyte is then separated on a GC column and detected by a mass spectrometer. GC-MS can provide excellent separation efficiency and is highly sensitive.

The choice between HPLC-MS and GC-MS depends on the specific properties of the derivative being analyzed. Both techniques are crucial for ensuring the purity of the final compound, which is a critical requirement for any subsequent application. While specific methods for this compound are not detailed in the literature, general methods for indole carboxylic acids are well-established. nih.gov

Table 4: General Parameters for HPLC-MS Analysis of Indole Carboxylic Acid Derivatives

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B |

| Flow Rate | 0.3 mL/min |

| Detection | ESI-MS (Positive and/or Negative Ion Mode) |

Emerging Research Frontiers and Future Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of indole (B1671886) derivatives has been a central theme in organic chemistry for over a century. While classical methods like the Fischer, Bischler, and Reissert syntheses are well-established, the demand for more efficient, sustainable, and versatile routes for specific derivatives like 7-bromo-1H-indole-5-carboxylic acid continues to drive innovation.

Current research focuses on overcoming the limitations of traditional methods, which often require harsh reaction conditions, produce significant waste, and may not be suitable for preparing highly substituted or functionalized indoles. luc.edu A significant advancement in this area is the development of multicomponent reactions (MCRs). One such innovative two-step reaction involves an Ugi multicomponent reaction followed by an acid-induced cyclization, offering a sustainable, metal-free approach with a broad substrate scope. rsc.orgresearchgate.net This method utilizes inexpensive and readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to assemble the indole core under mild conditions in ethanol. rsc.orgresearchgate.net

Another promising strategy is the direct carboxylation of unprotected indole derivatives with carbon dioxide under basic conditions, utilizing a large excess of lithium tert-butoxide. nih.gov This method provides a straightforward pathway to indole-3-carboxylic acids. nih.gov Furthermore, practical, large-scale syntheses are being developed for related bromo-substituted heterocyclic amines, which are key intermediates for pharmaceuticals. For instance, a two-step sequence involving regioselective bromination and heterocycle formation with hydrazine (B178648) has been demonstrated on a hundred-gram scale without the need for column chromatography. chemrxiv.org

The table below summarizes some of the modern synthetic approaches being explored for indole derivatives, which could be adapted for the synthesis of this compound.

| Synthetic Approach | Key Features | Potential Advantages |

| Multicomponent Reactions (e.g., Ugi) | One-pot synthesis from multiple starting materials. rsc.orgresearchgate.net | High atom economy, step efficiency, and diversity of products. rsc.orgresearchgate.net |

| Direct C-H Carboxylation | Introduction of a carboxylic acid group directly onto the indole ring using CO2. nih.gov | Avoids pre-functionalization, potentially shorter synthetic route. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds to build the indole core or introduce substituents. nih.govrug.nl | High functional group tolerance and regioselectivity. nih.govrug.nl |

| Mechanochemical Synthesis | Solvent-free reactions induced by mechanical force. rsc.org | Environmentally friendly, reduced solvent waste. rsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. tandfonline.comtandfonline.comresearchgate.net | Rapid, efficient, and often leads to higher yields. tandfonline.comtandfonline.comresearchgate.net |

Exploration of Undiscovered Chemical Transformations and Applications

The unique electronic properties of the indole nucleus, further modulated by the bromo and carboxylic acid substituents in this compound, open up a vast landscape for exploring novel chemical transformations and applications. The presence of the bromine atom at the 7-position provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents and the construction of more complex molecules.

Researchers are actively investigating the use of indole carboxylic acid derivatives in the synthesis of fused heterocyclic systems. For example, a palladium-catalyzed intramolecular cyclization of Ugi-adducts derived from indole-2-carboxylic acids has been used to synthesize tetracyclic indoloquinolines. rug.nl This highlights the potential of this compound as a precursor for novel polycyclic aromatic compounds with potentially interesting photophysical or biological properties.

Furthermore, the carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and alcohols, providing a gateway to a diverse range of derivatives. These transformations can be utilized to fine-tune the properties of the molecule for specific applications, including its use as a building block in the synthesis of natural products, pharmaceuticals, and functional materials.

Integration into Hybrid Materials and Nanotechnology Research

The incorporation of functional organic molecules like this compound into inorganic or polymeric matrices can lead to the development of novel hybrid materials with tailored properties. The indole moiety can participate in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds or coordinate to metal centers. These non-covalent interactions can be exploited to direct the self-assembly of hybrid materials with ordered structures.

In the realm of nanotechnology, this compound could serve as a versatile building block for the construction of functional nanomaterials. For instance, it could be used to functionalize nanoparticles, nanotubes, or graphene sheets, thereby imparting specific chemical or biological recognition capabilities. The bromo substituent could also be utilized for surface-initiated polymerization or as a site for further chemical modification on the nanoscale. The development of such indole-based nanomaterials could have applications in areas such as sensing, catalysis, and drug delivery.

Identification of Novel Pre-clinical Biological Targets and Mechanistic Pathways for Indole Carboxylic Acid Derivatives

Indole carboxylic acid derivatives have shown promise in a variety of therapeutic areas. For instance, derivatives of indole-2-carboxylic acid have been identified as novel inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. rsc.orgmdpi.com Molecular docking studies have revealed that the indole nucleus can chelate with magnesium ions in the active site of the enzyme. rsc.org The development of this compound derivatives could lead to new inhibitors with improved potency or resistance profiles.

Furthermore, certain indole derivatives have been investigated as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) production in pathogenic bacteria. nih.gov Inhibition of bCSE can enhance the sensitivity of bacteria to antibiotics. nih.gov The 6-bromoindole (B116670) core has been a key structural feature in the design of these inhibitors. nih.gov

Recent studies have also explored 5-bromoindole-2-carboxylic acid derivatives as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in the proliferation of various cancer cells. researchgate.netnih.gov Molecular docking and in vitro studies have shown that these compounds can effectively inhibit cancer cell growth. researchgate.netnih.gov

The table below highlights some of the biological targets and potential therapeutic applications of indole carboxylic acid derivatives.

| Biological Target | Therapeutic Area | Example Indole Derivative Class |

| HIV-1 Integrase | Antiviral (HIV) | Indole-2-carboxylic acids rsc.orgmdpi.com |

| Bacterial Cystathionine γ-Lyase (bCSE) | Antibacterial (potentiator) | 6-bromoindole derivatives nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | 5-bromoindole-2-carboxylic acids researchgate.netnih.gov |

| Transport Inhibitor Response 1 (TIR1) Protein | Herbicidal | Indole-3-carboxylic acid derivatives frontiersin.org |

Future research will likely focus on identifying new biological targets for this compound derivatives through high-throughput screening and computational methods. Elucidating the precise mechanisms of action of these compounds will be crucial for their development as therapeutic agents.

Sustainable Chemical Processes for Indole-Based Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indole-based compounds to minimize environmental impact and improve efficiency. tandfonline.com This involves the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions. benthamdirect.comingentaconnect.com

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of indole derivatives. tandfonline.comresearchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comresearchgate.net

Another key aspect of sustainable synthesis is the use of green catalysts and reaction media. Researchers are exploring the use of water, ionic liquids, and deep eutectic solvents as alternatives to volatile organic compounds. benthamdirect.comingentaconnect.com The development of mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, is also a promising avenue for the eco-friendly synthesis of indoles. rsc.org A mechanochemical Fischer indolisation has been developed, offering a solvent-free and versatile protocol. rsc.org

The development of sustainable synthetic routes for this compound and other indole derivatives is not only environmentally responsible but also economically advantageous, particularly for large-scale production in the pharmaceutical and chemical industries. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-bromo-1H-indole-5-carboxylic acid, and how are reaction conditions optimized?

- Methodology : The synthesis of brominated indoles often involves Cu-catalyzed cross-coupling reactions (e.g., Sonogashira or Ullmann couplings) or electrophilic substitution. For example, a related 5-bromoindole derivative was synthesized using CuI catalysis in a PEG-400:DMF solvent system, followed by extraction with ethyl acetate and purification via flash column chromatography . Reaction optimization includes screening catalysts (e.g., CuI vs. Pd-based), solvent polarity (DMF vs. THF), and temperature (room temperature vs. reflux). Yield improvements (e.g., 25% in a similar reaction ) can be achieved by adjusting stoichiometry or using microwave-assisted synthesis.

Q. How is the purity of this compound validated post-synthesis?

- Methodology : Purity is confirmed through chromatographic techniques (TLC, HPLC) and spectroscopic characterization. For example, a structurally related bromoindole compound was analyzed via -NMR (e.g., signals at δ 7.23 ppm for aromatic protons) and HRMS (e.g., [M+H] at m/z 385.0461) . Recrystallization in solvents like ethanol or water can further enhance purity.

Q. What safety protocols are critical when handling brominated indoles?

- Methodology : Personal protective equipment (PPE) is essential: nitrile gloves (inspected pre-use), face shields, and safety glasses compliant with NIOSH/EN 166 standards . Work should occur in a fume hood with proper ventilation. Contaminated gloves must be disposed of as hazardous waste, and hands washed thoroughly post-handling .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) for brominated indole derivatives?

- Methodology : Discrepancies in NMR assignments can arise from solvent effects, tautomerism, or impurities. For example, in a 5-bromoindole analog, -NMR signals were resolved using deuterated chloroform (CDCl) and 2D NMR techniques (COSY, HSQC) to confirm coupling patterns and carbon-proton correlations . Computational tools (e.g., DFT calculations) can predict shifts and validate experimental data.

Q. What strategies are recommended for assessing ecological risks of this compound when toxicity data are unavailable?

- Methodology : In absence of direct ecotoxicity data (e.g., no bioaccumulation or mobility data ), researchers can use quantitative structure-activity relationship (QSAR) models to predict persistence or toxicity. Comparative analysis with structurally similar compounds (e.g., 5-bromo-3-(methylthio)-1H-indole ) or tiered testing (e.g., Daphnia magna acute toxicity assays) is advised.

Q. How can cross-coupling reactions be designed to functionalize this compound for drug discovery?

- Methodology : Bromine at the 7-position serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, Pd(dppf)Cl catalyzes aryl boronic acid coupling in THF/water under reflux . Optimization involves ligand screening (e.g., XPhos vs. SPhos), base selection (KCO vs. CsCO), and microwave irradiation to reduce reaction time.

Q. What interdisciplinary approaches enhance the application of brominated indoles in materials science?

- Methodology : Integrating organic synthesis with materials characterization (e.g., XRD for crystal structure analysis ) or computational modeling (e.g., DFT for electronic properties) is critical. For example, bromoindoles can be incorporated into metal-organic frameworks (MOFs) for catalytic applications, leveraging their halogen-bonding capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.